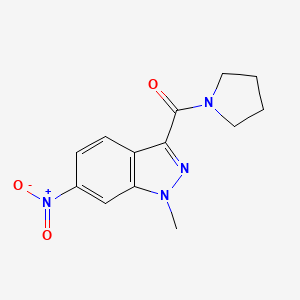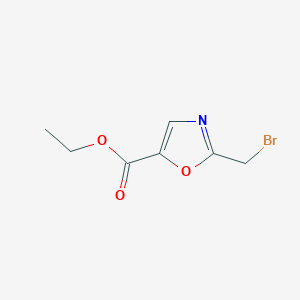
Ethyl 2-(bromomethyl)oxazole-5-carboxylate
Overview
Description
Ethyl 2-(bromomethyl)oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with a bromomethyl group at the 2-position and an ethyl ester group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(bromomethyl)oxazole-5-carboxylate typically involves the bromination of ethyl oxazole-5-carboxylate. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(bromomethyl)oxazole-5-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield ethyl 2-(azidomethyl)oxazole-5-carboxylate, while reduction with LiAlH₄ could produce ethyl 2-(methyl)oxazole-5-carboxylate.
Scientific Research Applications
Ethyl 2-(bromomethyl)oxazole-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting microbial infections and cancer.
Material Science: It can be employed in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-(bromomethyl)oxazole-5-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the introduction of various nucleophiles into the oxazole ring. This reactivity makes it a valuable building block in organic synthesis and drug development.
Comparison with Similar Compounds
Similar Compounds
Ethyl oxazole-5-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-chloromethyl oxazole-5-carboxylate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.
Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate: Contains a hydroxymethyl group, which can participate in different types of reactions compared to the bromomethyl group.
Uniqueness
Ethyl 2-(bromomethyl)oxazole-5-carboxylate is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate for the synthesis of a wide range of compounds, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H8BrNO3 |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
ethyl 2-(bromomethyl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H8BrNO3/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3H2,1H3 |
InChI Key |
QOYJFAVDVDNNDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)CBr |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
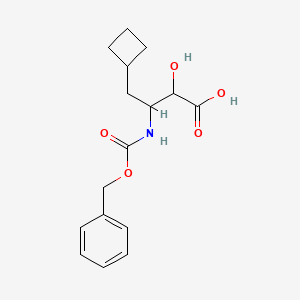
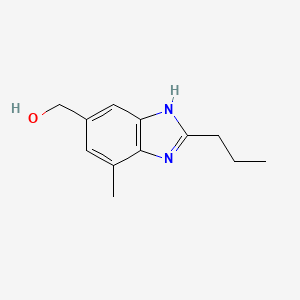
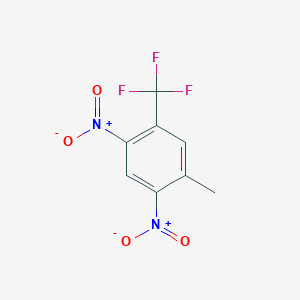
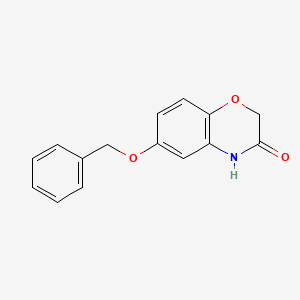
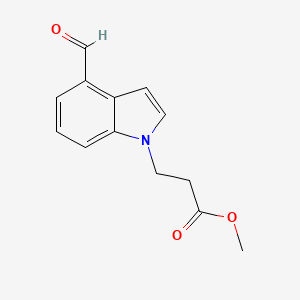
![1-cyclopropyl-7-fluoro-9-methyl-4-oxo-8-[(3S)-3-pyrrol-1-ylpyrrolidin-1-yl]quinolizine-3-carboxylic acid](/img/structure/B8282806.png)
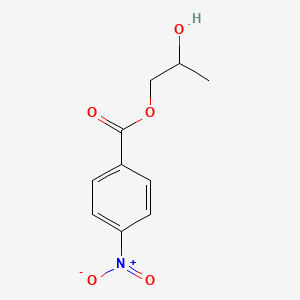

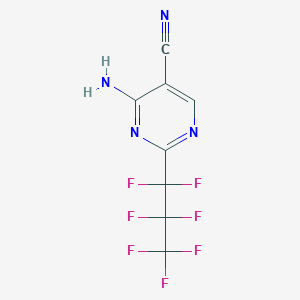
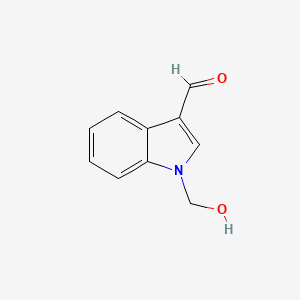
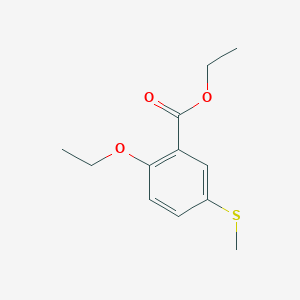
![2-[3-(3-Chloropropoxy)phenyl]acetic acid](/img/structure/B8282837.png)
![[2-(1H-Imidazol-4-yl)-ethyl]-(3-nitro-pyridin-2-yl)-amine](/img/structure/B8282839.png)
